4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with 5,6-dimethoxy groups and a benzamide moiety modified by a diallylsulfamoyl group at the para position. The compound’s structure integrates key pharmacophoric elements:
- Benzothiazole ring: Known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
- Diallylsulfamoyl group: A rare sulfonamide-derived substituent that may confer unique steric and electronic effects, impacting target binding or metabolic stability.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-11-25(12-6-2)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-17-13-18(29-3)19(30-4)14-20(17)31-22/h5-10,13-14H,1-2,11-12H2,3-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWGZSAWUQMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzamide derivatives and features a unique combination of functional groups, which contribute to its biological activity. The structural formula can be represented as follows:
Key Features:
- Diallylsulfamoyl group : Enhances solubility and bioavailability.
- Dimethoxybenzo[d]thiazole moiety : Imparts potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively target multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) through novel mechanisms of action, including inhibition of bacterial division proteins like FtsZ .
Enzyme Inhibition
The compound has been investigated for its potential as an enteropeptidase inhibitor , suggesting applications in treating metabolic disorders such as obesity and diabetes mellitus. Enteropeptidase plays a crucial role in protein digestion and metabolic regulation .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is hypothesized to involve the modulation of specific signaling pathways related to cell growth and survival.
The proposed mechanisms include:
- Inhibition of key enzymes involved in metabolic pathways.
- Disruption of bacterial cell division , particularly through targeting FtsZ.
- Induction of apoptosis in cancer cells via mitochondrial pathways.
Table: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a recent study, derivatives of benzamide were evaluated for their antibacterial efficacy against several strains of bacteria. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial potency, particularly against resistant strains .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of similar compounds, revealing that they could inhibit tumor growth in vivo models. The study highlighted the importance of specific substituents on the benzamide core in determining biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzothiazole/benzamide derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity: The diallylsulfamoyl group in the target compound is distinct from the piperazine or morpholine groups in analogs (e.g., 4i, 4d). 5,6-Dimethoxy substituents on the benzothiazole ring contrast with bromine (in compound 11) or methoxy groups (in 4i). Bromine enhances halogen bonding in kinase targets , while dimethoxy groups may improve CNS penetration due to increased lipophilicity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sulfonylation of the benzamide precursor, whereas piperazine/morpholine analogs (e.g., 4i) require nucleophilic substitution or reductive amination .
- highlights methods for thiazole-amide coupling via cyclocondensation, which could be adapted for the target compound’s benzothiazole core .
Spectroscopic Characterization :
- The diallylsulfamoyl group would exhibit distinct ¹H-NMR signals (δ ~5.5–6.0 ppm for allylic protons) and ¹³C-NMR peaks for sulfonamide (δ ~45–50 ppm) . This contrasts with piperazine analogs, which show characteristic methylene proton signals (δ ~2.5–3.5 ppm) .
Thermal Stability :
- Melting points for related compounds range from 99.9°C (4i) to 290°C (6c) . The target compound’s dimethoxy and diallylsulfamoyl groups may lower its melting point compared to halogenated analogs (e.g., 11, m.p. 234–238°C) due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
